molecular formula C10H9F3N2O6S B14560571 2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate CAS No. 62131-52-6

2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate

Cat. No.: B14560571
CAS No.: 62131-52-6
M. Wt: 342.25 g/mol
InChI Key: WEHORYZXSLUPKE-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate is an organic compound that features a nitrobenzene sulfonyl group attached to an aminoethyl chain, which is further esterified with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate typically involves a multi-step process:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Nitrobenzene undergoes sulfonation with fuming sulfuric acid to yield 4-nitrobenzenesulfonic acid.

    Formation of Sulfonyl Chloride: The sulfonic acid is converted to the corresponding sulfonyl chloride using thionyl chloride.

    Amination: The sulfonyl chloride reacts with ethylenediamine to form 2-[(4-nitrobenzene-1-sulfonyl)amino]ethylamine.

    Esterification: Finally, the aminoethyl compound is esterified with trifluoroacetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Reduction: 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl trifluoroacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[(4-Nitrobenzene-1-sulfonyl)amino]ethanol and trifluoroacetic acid.

Scientific Research Applications

2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors or receptor modulators.

    Biological Studies: It is used in studies involving protein modification and labeling due to its reactive sulfonyl group.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate involves its reactive functional groups:

    Nitro Group: Can undergo reduction to form an amino group, which can further participate in various biochemical interactions.

    Sulfonyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the modification of biomolecules.

    Trifluoroacetate Ester: Hydrolyzes to release trifluoroacetic acid, which can influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl Chloride: Similar in structure but lacks the aminoethyl and trifluoroacetate groups.

    2-[(4-Nitrobenzene-1-sulfonyl)amino]ethanol: Similar but without the trifluoroacetate ester.

    4-Nitrobenzenesulfonamide: Contains the sulfonamide group but lacks the aminoethyl and trifluoroacetate groups.

Uniqueness

2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoroacetate ester enhances its stability and solubility, making it a valuable compound in various chemical and biological studies.

Properties

CAS No.

62131-52-6

Molecular Formula

C10H9F3N2O6S

Molecular Weight

342.25 g/mol

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]ethyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H9F3N2O6S/c11-10(12,13)9(16)21-6-5-14-22(19,20)8-3-1-7(2-4-8)15(17)18/h1-4,14H,5-6H2

InChI Key

WEHORYZXSLUPKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOC(=O)C(F)(F)F

Origin of Product

United States

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